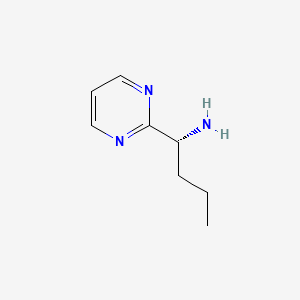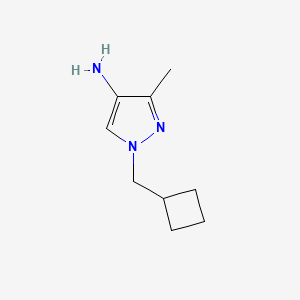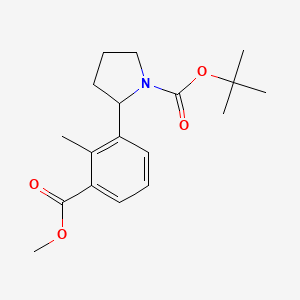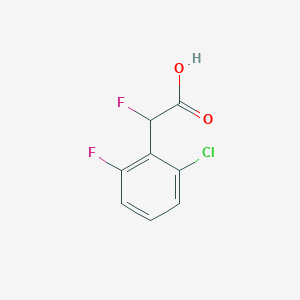
(3S)-1,4-Oxazepane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1,4-Oxazepane-3-carboxylic acid is a heterocyclic compound containing an oxazepane ring, which is a seven-membered ring with one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1,4-Oxazepane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of amino alcohols with diesters under acidic or basic conditions to form the oxazepane ring. The stereochemistry of the product can be controlled by using chiral starting materials or chiral catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to improve yield and purity, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxazepane derivatives.
Reduction: Reduction of this compound can lead to the formation of oxazepane alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to various substituted oxazepane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products of these reactions include various substituted oxazepane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(3S)-1,4-Oxazepane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a scaffold for drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-1,4-Oxazepane-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives being studied.
Comparison with Similar Compounds
(3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid: This compound has a similar carboxylic acid functional group but differs in the ring structure and biological activity.
1,4-Dioxane-2-carboxylic acid: Another heterocyclic compound with a different ring structure and chemical properties.
Uniqueness: (3S)-1,4-Oxazepane-3-carboxylic acid is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(3S)-1,4-oxazepane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-6(9)5-4-10-3-1-2-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 |
InChI Key |
VJCZYUDVOCSWKC-YFKPBYRVSA-N |
Isomeric SMILES |
C1CN[C@@H](COC1)C(=O)O |
Canonical SMILES |
C1CNC(COC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077666.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13077676.png)

![2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzaldehyde](/img/structure/B13077692.png)





![4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13077727.png)
